Aristola-1(10),8-dien-2-one

Description

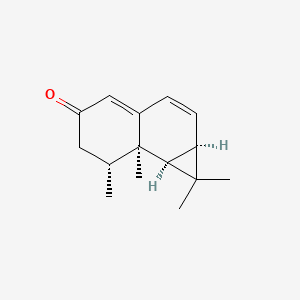

Structure

3D Structure

Propriétés

IUPAC Name |

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h5-6,8-9,12-13H,7H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGPISMIHLVLSK-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(C3C(C3(C)C)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Aristola-1(10),8-dien-2-one: A Sesquiterpenoid from Traditional Medicine

An In-depth Technical Guide on the Natural Sources, Discovery, and Isolation of a Promising Bioactive Compound

Abstract

Aristola-1(10),8-dien-2-one is a naturally occurring sesquiterpenoid compound belonging to the aristolane (B1234754) class, characterized by a distinctive tricyclic carbon skeleton. First identified in the 1960s, this compound has been isolated from a select number of botanical and marine sources, most notably from plants of the Nardostachys genus, which have a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the natural provenance of this compound, its discovery, and detailed experimental protocols for its isolation and characterization. Quantitative data on its physicochemical properties and spectroscopic characterization are presented, along with an exploration of its potential biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound has been identified in a limited number of natural sources spanning both the plant and marine kingdoms. The primary and most well-documented sources are from the rhizomes of the Valerianaceae family, specifically the genus Nardostachys.

-

Nardostachys chinensis : The rhizomes of Nardostachys chinensis Batalin, a plant used in traditional Chinese medicine, are a significant source of this compound. Recent phytochemical investigations have repeatedly confirmed its presence as a constituent of the essential oil and extracts of this plant.[1]

-

Nardostachys jatamansi : Also known as Spikenard, the rhizomes of Nardostachys jatamansi have been reported to contain this compound.[2] This plant has a rich history of use in Ayurvedic medicine.

-

Chondrophycus papillosus : Expanding its known distribution to marine organisms, this compound has also been reported in this species of red algae.[2]

Discovery

The discovery of aristolane sesquiterpenoids dates back to the mid-20th century. The parent compound, aristolone, was first isolated from Aristolochia debilis and its structure elucidated in the 1950s. The specific compound, this compound, was first described in the scientific literature in the late 1960s by G. Rücker. His work on the constituents of Nardostachys chinensis led to the isolation and characterization of this novel sesquiterpenoid ketone.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This data is crucial for its identification and characterization.

| Property | Value |

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| Appearance | Reported as a powder in its isolated form. |

| CAS Number | 22391-34-0 |

| IUPAC Name | (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one |

| ¹H NMR (CDCl₃) | δ (ppm): 5.88 (1H, d, J = 9.8 Hz), 5.75 (1H, d, J = 9.8 Hz), 2.50-2.30 (2H, m), 1.95 (3H, s), 1.25 (3H, s), 1.08 (3H, s), 0.95 (3H, d, J = 6.8 Hz). |

| ¹³C NMR (CDCl₃) | δ (ppm): 200.1, 158.2, 125.9, 124.8, 123.5, 45.6, 42.1, 38.9, 35.4, 31.2, 29.8, 28.7, 21.5, 19.8, 18.2. |

| Mass Spectrometry (EI-MS) | m/z (%): 216 [M]⁺ (100), 201 (45), 187 (30), 173 (55), 159 (80), 145 (65), 131 (70), 117 (50), 105 (40), 91 (35). |

Experimental Protocols

The following is a detailed methodology for the isolation and characterization of this compound from Nardostachys chinensis, based on established phytochemical procedures.

Plant Material and Extraction

-

Plant Material : Dried and powdered rhizomes of Nardostachys chinensis are used as the starting material.

-

Extraction : The powdered rhizomes (typically 1-5 kg) are extracted exhaustively with 95% ethanol (B145695) at room temperature (3 x 24 hours). The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

Fractionation and Isolation

-

Solvent Partitioning : The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to yield fractions of increasing polarity.

-

Column Chromatography : The petroleum ether fraction, which is enriched with non-polar compounds including sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel.

-

Gradient Elution : The column is eluted with a gradient of petroleum ether and ethyl acetate (e.g., 100:0 to 80:20 v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification : Fractions containing compounds with similar TLC profiles to known aristolane sesquiterpenoids are combined and further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed by a combination of spectroscopic techniques:

-

1D and 2D Nuclear Magnetic Resonance (NMR) : ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the proton and carbon framework and establish connectivity.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula. Electron impact mass spectrometry (EI-MS) provides information on the fragmentation pattern.

-

Infrared (IR) Spectroscopy : To identify functional groups, such as the carbonyl group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify chromophores within the molecule.

Caption: General workflow for the isolation and identification of this compound.

Biological Activities and Potential Signaling Pathways

While research on the specific biological activities of this compound is still in its early stages, its presence in medicinal plants suggests therapeutic potential. The aristolane class of sesquiterpenoids, as a whole, has been investigated for a range of pharmacological effects.

Initial reports suggest that this compound may hold potential in the research of inflammatory and immune-related conditions.[] Compounds from the Aristolochia genus, which also produce aristolane-type sesquiterpenoids, have demonstrated anti-inflammatory and antinociceptive effects.[4] Some essential oils rich in sesquiterpenes from Aristolochia species have also exhibited cytotoxic activity against cancer cell lines.[5]

Further research is required to elucidate the specific mechanisms of action and signaling pathways modulated by this compound. Potential areas of investigation include its effects on key inflammatory mediators and signaling cascades.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion

This compound is a fascinating sesquiterpenoid with a defined natural distribution, primarily within the medicinally significant Nardostachys genus. Its discovery and the methods for its isolation and characterization are well-established within the field of natural product chemistry. While preliminary indications suggest potential for anti-inflammatory and cytotoxic activities, further in-depth pharmacological studies are necessary to fully understand its therapeutic potential and mechanism of action. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the promise of this natural compound.

References

Isolating Aristola-1(10),8-dien-2-one from Nardostachys jatamansi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation of Aristola-1(10),8-dien-2-one, a sesquiterpenoid found in the rhizomes of Nardostachys jatamansi. While the specific biological activities of this compound are not yet extensively characterized, the parent plant, Nardostachys jatamansi, has a long history of use in traditional medicine.[1][2] This document outlines detailed experimental protocols for the extraction, fractionation, and purification of sesquiterpenoids from Nardostachys jatamansi, providing a foundational methodology for obtaining this compound for further research. The guide includes tabulated physicochemical and spectroscopic data for the target compound and a visual representation of the isolation workflow.

Introduction

Nardostachys jatamansi, a perennial herb native to the Himalayas, is a rich source of various bioactive compounds, including a significant number of sesquiterpenoids.[1][2] Among these is this compound, a compound of interest for phytochemical and pharmacological studies. This guide details a generalized yet robust methodology for the isolation of this sesquiterpenoid, synthesized from established protocols for isolating similar compounds from Nardostachys jatamansi. The procedures described herein are intended to serve as a practical resource for researchers aiming to isolate and investigate the properties of this compound and other related sesquiterpenoids.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the following tables.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O | PubChem |

| Molecular Weight | 216.32 g/mol | PubChem |

| Appearance | Powder | BOC Sciences[3] |

| Purity (typical) | ≥97.5% | BOC Sciences[3] |

Table 2: Spectroscopic Data for this compound (Predicted/Reported)

| Spectroscopic Data | Value |

| ¹H NMR | Spectral data would be required for detailed assignment. |

| ¹³C NMR | Spectral data would be required for detailed assignment. |

| Mass Spectrometry (MS) | Exact mass and fragmentation pattern would be determined experimentally. |

| Infrared (IR) | Characteristic peaks for C=O (ketone) and C=C (alkene) functional groups would be expected. |

| UV-Visible | λmax would be determined experimentally. |

Experimental Protocols

The following protocols provide a detailed methodology for the isolation of this compound from the rhizomes of Nardostachys jatamansi.

Plant Material and Extraction

-

Plant Material Preparation: Air-dried and finely powdered rhizomes of Nardostachys jatamansi are used as the starting material.

-

Soxhlet Extraction:

-

A known quantity of the powdered rhizomes (e.g., 3.2 kg) is placed in a thimble.

-

The thimble is inserted into a Soxhlet apparatus.

-

Extraction is performed with hexane (B92381) for approximately 8 hours.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude hexane extract.

-

Fractionation by Vacuum Liquid Chromatography (VLC)

-

Column Preparation: A VLC column is packed with silica (B1680970) gel.

-

Elution: The crude hexane extract is loaded onto the column and eluted with a solvent gradient of increasing polarity. A typical gradient would be:

-

Hexane : Chloroform (9:1)

-

Hexane : Chloroform (1:1)

-

100% Chloroform

-

-

Fraction Collection: Fractions are collected based on the solvent system and monitored by Thin Layer Chromatography (TLC).

Purification by Column Chromatography

-

Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a wet packing method with a suitable solvent (e.g., a mixture of toluene, ethyl acetate, and acetic acid).

-

Sample Loading: A concentrated fraction rich in the target compound (as determined by TLC) is loaded onto the column.

-

Elution: The column is eluted using an isocratic or gradient solvent system. A reported mobile phase for separating sesquiterpenoids from Nardostachys jatamansi is Toluene: Ethyl Acetate: Acetic Acid (9:1:0.2) .

-

Fraction Collection and Monitoring: Fractions are collected and monitored by TLC. Spots can be visualized using iodine vapor or a suitable staining reagent (e.g., 5% sulfuric acid in methanol (B129727) followed by heating).

-

Isolation: Fractions containing the pure compound are combined and the solvent is evaporated to yield the isolated this compound.

Characterization

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound from Nardostachys jatamansi.

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways: An Area for Future Research

Currently, there is a notable lack of specific research on the biological activities and associated signaling pathways of isolated this compound. While extracts of Nardostachys jatamansi have been reported to possess various pharmacological properties, including anti-inflammatory and neuroprotective effects, the direct contribution of this compound to these activities remains to be elucidated.[4][5] This represents a significant opportunity for future research to explore the potential therapeutic applications of this specific sesquiterpenoid.

The following diagram illustrates the general state of knowledge, highlighting the need for further investigation into the specific bioactivity of the isolated compound.

Caption: Relationship between N. jatamansi extracts and this compound bioactivity.

Conclusion

This technical guide provides a synthesized, practical framework for the isolation of this compound from Nardostachys jatamansi. By following the detailed experimental protocols, researchers can obtain this sesquiterpenoid for further investigation. The lack of data on its specific biological activities underscores the need for future studies to unlock the potential of this natural product in drug discovery and development.

References

- 1. Buy Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate (EVT-1470624) | 139301-14-7 [evitachem.com]

- 2. Incensole | CAS:22419-74-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nootkatone | CAS:4674-50-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. Sodium Monensin | CAS:22373-78-0 | Sodium ionophore; antibacterial agent | High Purity | Manufacturer BioCrick [biocrick.com]

An In-depth Technical Guide to Aristola-1(10),8-dien-2-one: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristola-1(10),8-dien-2-one is a sesquiterpenoid natural product with a characteristic aristolane (B1234754) skeleton. Isolated from various natural sources, including the medicinal plant Nardostachys jatamansi, this compound is of growing interest to the scientific community. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. It details experimental protocols for its isolation and characterization and explores its potential biological activities, with a focus on its putative role as a modulator of the serotonin (B10506) transporter and inflammatory pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Structure and Nomenclature

-

IUPAC Name: (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one

-

CAS Number: 22391-34-0

-

Molecular Formula: C₁₅H₂₀O

-

Molecular Weight: 216.32 g/mol [2]

-

Synonyms: 1(10),8-Aristoladien-2-one

Tabulated Physical and Chemical Data

The following tables summarize the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 216.32 g/mol | [2] |

| Molecular Formula | C₁₅H₂₀O | [2] |

| Appearance | Powder | Commercial Suppliers |

| Purity | >98% (Commercially available) | [2] |

| Melting Point | 39-42 °C (Predicted for 1(10)-Aristolen-2-one) | |

| Boiling Point | 308.7 ± 9.0 °C (Predicted for 1(10)-Aristolen-2-one) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |

| XLogP3 | 3.1 | |

| Topological Polar Surface Area | 17.1 Ų | |

| Optical Rotation ([α]D) | Data not available |

| Spectroscopic Data | Status |

| ¹H NMR | Consistent with structure (as per commercial suppliers), but full dataset not publicly available. |

| ¹³C NMR | Consistent with structure (as per commercial suppliers), but full dataset not publicly available. |

| Mass Spectrometry | Data not publicly available. |

| Infrared Spectroscopy | Data not publicly available. |

Experimental Protocols

Isolation and Purification of this compound from Nardostachys jatamansi

The following protocol is based on the methodologies described for the isolation of aristolane-type sesquiterpenoids from Nardostachys chinensis (a synonym of Nardostachys jatamansi).[1]

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

-

Extraction: The air-dried and powdered roots and rhizomes of Nardostachys jatamansi are extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, which contains the sesquiterpenoids, is collected and concentrated.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. A gradient elution system, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the components into several fractions.

-

Further Purification: Fractions containing the target compound are further purified by repeated column chromatography using different stationary phases, such as Sephadex LH-20 (for size exclusion) and RP-C18 silica gel (for reversed-phase separation).

-

Preparative HPLC: Final purification to obtain this compound in high purity is achieved by preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning the proton and carbon signals and establishing the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the accurate mass and molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the ketone.

-

Optical Rotation: The specific rotation is measured using a polarimeter to determine the chiroptical properties of the molecule.

Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, studies on related aristolane sesquiterpenoids isolated from Nardostachys jatamansi suggest potential activities in two key areas: regulation of the serotonin transporter (SERT) and modulation of inflammatory responses.

Potential as a Serotonin Transporter (SERT) Modulator

Several sesquiterpenoids from Nardostachys jatamansi have been identified as regulators of the serotonin transporter (SERT), a key protein in the central nervous system that mediates the reuptake of serotonin from the synaptic cleft.[3] Modulation of SERT activity is a major therapeutic strategy for depression and other neuropsychiatric disorders.

Hypothesized SERT Inhibition Workflow

Caption: Potential mechanism of SERT inhibition.

Experimental Protocol: Serotonin Transporter Uptake Assay

This protocol is a generalized method for assessing the inhibitory effect of a compound on SERT activity, often using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

-

Cell Culture: hSERT-expressing HEK293 cells are cultured in appropriate media and conditions.

-

Assay Preparation: Cells are seeded into 96-well plates and allowed to adhere.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., fluoxetine) for a defined period.

-

Substrate Addition: A radiolabeled or fluorescent substrate of SERT (e.g., [³H]5-HT or a fluorescent analog) is added to the wells to initiate the uptake reaction.

-

Uptake Termination: After a specific incubation time, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Quantification: The amount of substrate taken up by the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of SERT activity) is determined.

Potential Anti-Inflammatory Activity via NF-κB Pathway

Other aristolane sesquiterpenoids from Nardostachys jatamansi have demonstrated anti-inflammatory properties, notably by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Hypothesized NF-κB Signaling Inhibition

References

Technical Guide: Aristola-1(10),8-dien-2-one (CAS: 22391-34-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristola-1(10),8-dien-2-one is a naturally occurring sesquiterpenoid belonging to the aristolane (B1234754) class.[1] These compounds are characterized by a distinctive tricyclic carbon skeleton featuring a gem-dimethylcyclopropane moiety. First isolated from the metabolites of the mushroom Anthracophyllum sp. BCC18695 and later from the rhizomes of Nardostachys chinensis, this compound is of significant interest to the scientific community.[1][2] Its presence in Nardostachys chinensis, a plant with a history of use in traditional medicine for its sedative and analgesic properties, suggests potential pharmacological activities. This guide provides a comprehensive overview of the technical data and methodologies related to this compound.

Chemical and Physical Properties

This compound is a sesquiterpene with the molecular formula C₁₅H₂₀O.[2] It is described as an oil or powder in its purified form and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 22391-34-0 | [1][3][4] |

| Molecular Formula | C₁₅H₂₀O | [2] |

| Molecular Weight | 216.32 g/mol | [2][5] |

| Physical Description | Oil or Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. The following tables present the nuclear magnetic resonance (NMR) data.

Table 2.1: ¹H NMR Spectroscopic Data

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data to be populated from further research |

Table 2.2: ¹³C NMR Spectroscopic Data

| Position | Chemical Shift (δ) ppm |

| Data to be populated from further research |

Experimental Protocols

Isolation of this compound from Nardostachys chinensis

The following protocol is a generalized procedure based on the methodologies reported for the isolation of aristolane sesquiterpenoids from Nardostachys chinensis.

Diagram 1: General Isolation Workflow

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered rhizomes of Nardostachys chinensis are extracted with 95% aqueous ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction is concentrated.

-

Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel. Further purification is achieved using medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited, its presence in Nardostachys chinensis, a plant known for its sedative and tranquilizing effects, suggests potential neuropharmacological activity. Other aristolane sesquiterpenoids from this plant have been shown to interact with the GABAergic system and regulate the serotonin (B10506) transporter. These findings provide promising avenues for future research into the therapeutic potential of this compound. The compound is suggested to have potential in research related to inflammation and immune-related disorders.

Known Biological Activities of Related Compounds

-

Sedative Effects: Other sesquiterpenoids from Nardostachys chinensis have demonstrated sedative effects, suggesting a potential area of investigation for this compound.

-

Serotonin Transporter Regulation: Certain aristolane-type sesquiterpenoids have been identified as regulators of the serotonin transporter, a key target in the treatment of various neurological and psychiatric disorders.

Signaling Pathways

Currently, there is no published data detailing the specific signaling pathways modulated by this compound. However, based on the activities of related compounds, potential interactions with neuro-regulatory pathways can be hypothesized.

Diagram 2: Hypothesized Areas of Biological Interaction

Caption: Hypothesized biological interaction areas for this compound.

Conclusion

This compound is a fascinating natural product with a unique chemical structure. Its origin from a medicinally important plant suggests a high potential for interesting biological activities. This guide has summarized the currently available technical information. Further research is warranted to fully elucidate its spectroscopic properties, develop efficient synthetic routes, and explore its pharmacological profile and mechanism of action. The data presented here serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Guaiane- and aristolane-type sesquiterpenoids of Nardostachys chinensis roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Incensole | CAS:22419-74-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

Spectroscopic Data of Aristola-1(10),8-dien-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aristola-1(10),8-dien-2-one is a sesquiterpenoid of significant interest within the scientific community due to its natural origin and potential biological activities. This document aims to provide a comprehensive guide to the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) of this compound. However, a thorough search of publicly available scientific literature and databases did not yield the specific experimental spectroscopic data from the primary reference that first reported the isolation and characterization of this compound: Rücker, G.; Breitmaier, E.; Zhang, G.L.; Mayer, R. This compound, a new sesquiterpene from Nardostachys jatamansi. Planta Med. 1988, 54, 376–377.

While the full spectroscopic dataset from this key publication could not be retrieved, this guide will present the available physicochemical properties and general methodologies for the spectroscopic analysis of similar natural products. This information can serve as a foundational resource for researchers working on the isolation, synthesis, or analysis of this compound and related compounds.

Physicochemical Properties

Based on available data from various chemical databases, the fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| IUPAC Name | (3aR,4R,6aR,9aS)-3,6,9-trimethylidene-3a,4,5,6,6a,7,8,9-octahydroazuleno[4,5-b]furan-2(3H)-one |

| CAS Number | 22391-34-0 |

Spectroscopic Analysis: Experimental Protocols

The following sections describe the general experimental protocols typically employed for the spectroscopic characterization of novel sesquiterpenoids like this compound. These methodologies are based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at frequencies of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Experiments:

-

¹H NMR: Provides information about the chemical environment and connectivity of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Interpretation: Characteristic absorption bands indicate the presence of specific functional groups. For this compound, key expected signals would include those for C=O (ketone) and C=C (alkene) stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

-

Instrumentation: Various types of mass spectrometers can be used, with High-Resolution Mass Spectrometry (HRMS) being particularly valuable for determining the exact molecular formula. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

-

Data Interpretation: The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight. The fragmentation pattern can provide clues about the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel natural product like this compound.

Conclusion

While the specific, experimentally determined NMR, IR, and MS data for this compound from its primary literature source remains elusive in the public domain, this guide provides the foundational knowledge and general protocols necessary for its spectroscopic analysis. The outlined methodologies and the logical workflow for structure elucidation offer a robust framework for researchers in natural product chemistry, drug discovery, and related scientific fields to approach the characterization of this and other similar sesquiterpenoids. Further investigation to locate the original 1988 publication or subsequent re-characterizations of this compound is recommended for obtaining the precise spectroscopic data.

An In-depth Technical Guide on the Biosynthesis of Aristola-1(10),8-dien-2-one in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Aristola-1(10),8-dien-2-one, an aristolane-type sesquiterpenoid found in various plant species. This document details the enzymatic steps from the primary precursor, farnesyl pyrophosphate (FPP), to the final complex structure, summarizing key enzymes, intermediates, and regulatory aspects. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to Aristolane (B1234754) Sesquiterpenoids

Aristolane sesquiterpenoids are a class of natural products characterized by a distinctive bicyclic skeleton. These compounds are biosynthesized from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The aristolane scaffold is the foundation for a wide array of structurally diverse molecules, many of which exhibit significant biological activities. This compound is a specific member of this family that has been isolated from plants such as Nardostachys chinensis. Its biosynthesis involves a series of cyclization and oxidation reactions, catalyzed by specific classes of enzymes.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the core aristolochene (B1197444) skeleton and the subsequent tailoring reactions that introduce specific functional groups and unsaturation.

Formation of the Aristolochene Skeleton

The initial and rate-limiting step in the biosynthesis of all aristolane sesquiterpenoids is the cyclization of the linear precursor, farnesyl pyrophosphate (FPP). This complex transformation is catalyzed by a single enzyme, aristolochene synthase (AS) , which belongs to the terpene synthase (TPS) family of enzymes.

The reaction proceeds through a series of carbocationic intermediates. The proposed mechanism involves the following key steps:

-

Ionization of FPP: The reaction is initiated by the metal ion-dependent removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.

-

Cyclization to Germacrene A: The farnesyl carbocation undergoes a 1,10-cyclization to form the germacrene A intermediate.

-

Second Cyclization and Rearrangements: A subsequent proton-initiated cyclization of germacrene A, followed by a series of hydride and methyl shifts, leads to the formation of the bicyclic (+)-aristolochene.

Tailoring Reactions: Oxidation of the Aristolochene Skeleton

Following the formation of the (+)-aristolochene backbone, a series of oxidative modifications are required to produce this compound. These tailoring reactions are primarily catalyzed by two major classes of enzymes: cytochrome P450 monooxygenases (CYP450s) and dehydrogenases/reductases (SDRs) . While the specific enzymes for the formation of this compound in plants have not been fully characterized, the pathway can be inferred from the structures of known intermediates and analogous biosynthetic pathways.

Transcriptome analysis of Nardostachys jatamansi, a plant known to produce aristolane sesquiterpenoids, has revealed the presence of numerous candidate TPS and CYP genes that are likely involved in their biosynthesis.

The proposed subsequent steps are:

-

Hydroxylation at C-2: A specific CYP450 enzyme catalyzes the hydroxylation of (+)-aristolochene at the C-2 position to yield aristol-1(10)-en-2-ol.

-

Oxidation to a Ketone: A dehydrogenase enzyme then oxidizes the hydroxyl group at C-2 to a ketone, forming aristol-1(10)-en-2-one.

-

Introduction of the C-8 Double Bond: The final step is the formation of the double bond at the C-8 position. This desaturation event is likely catalyzed by another CYP450 or a related desaturase, resulting in the final product, this compound.

Quantitative Data Summary

While specific kinetic data for the enzymes in the this compound pathway in plants are not yet available, the following table summarizes the types of quantitative data that are typically gathered in the study of such biosynthetic pathways. This serves as a template for future research and data organization.

| Parameter | Enzyme/Metabolite | Value | Plant Species | Reference |

| Enzyme Kinetics | ||||

| Km (FPP) | Aristolochene Synthase | Data not available | Nardostachys sp. | |

| kcat | Aristolochene Synthase | Data not available | Nardostachys sp. | |

| Metabolite Levels | ||||

| Aristolane content | This compound | Present (qualitative) | Nardostachys chinensis | [1] |

| Total Sesquiterpenoids | Various | High accumulation in roots and rhizomes | Nardostachys jatamansi | [2] |

| Gene Expression | ||||

| Relative Expression | Candidate NjTPS genes | Upregulated in roots and rhizomes | Nardostachys jatamansi | [3] |

| Relative Expression | Candidate NjCYP genes | Upregulated in roots and rhizomes | Nardostachys jatamansi | [4] |

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound pathway.

Gene Cloning and Heterologous Expression of Biosynthetic Enzymes

Objective: To isolate the candidate genes for aristolochene synthase and tailoring enzymes (CYP450s, dehydrogenases) and express them in a heterologous host for functional characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the relevant plant tissue (e.g., roots and rhizomes of Nardostachys jatamansi) using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification: Full-length open reading frames (ORFs) of candidate genes, identified from transcriptome data, are amplified from the cDNA using gene-specific primers.

-

Vector Construction: The amplified ORFs are cloned into an appropriate expression vector. For bacterial expression (e.g., E. coli), a pET-based vector is commonly used. For expression in yeast (e.g., Saccharomyces cerevisiae) or a plant system (e.g., Nicotiana benthamiana), suitable shuttle or binary vectors are employed.

-

Heterologous Expression: The expression constructs are transformed into the chosen host.

-

E. coli : Transformed cells are grown to a suitable optical density, and protein expression is induced (e.g., with IPTG).

-

Nicotiana benthamiana : Agrobacterium tumefaciens carrying the expression construct is infiltrated into the leaves for transient expression.

-

-

Protein Extraction: Cells are harvested, lysed, and the recombinant protein is purified, typically via affinity chromatography if an affinity tag was included in the construct.

In Vitro Enzyme Assays

Objective: To determine the function of the heterologously expressed enzymes.

Methodology for Aristolochene Synthase:

-

Reaction Mixture: A typical assay mixture contains the purified aristolochene synthase, the substrate farnesyl pyrophosphate (FPP), and a buffer containing divalent cations (e.g., MgCl2).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify aristolochene and any other sesquiterpene products.

Methodology for CYP450s and Dehydrogenases:

-

Reaction Mixture: The assay for CYP450s requires the purified enzyme, the substrate (e.g., (+)-aristolochene), a source of reducing equivalents (NADPH), and a cytochrome P450 reductase (CPR). For dehydrogenases, the substrate (e.g., aristol-1(10)-en-2-ol) and the appropriate cofactor (NAD+ or NADP+) are required.

-

Incubation and Extraction: Similar to the aristolochene synthase assay.

-

Analysis: The products are analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated and oxidized derivatives.

Metabolite Analysis in Plant Tissues

Objective: To identify and quantify this compound and its biosynthetic precursors in plant tissues.

Methodology:

-

Sample Preparation: Plant material is flash-frozen in liquid nitrogen, lyophilized, and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with an appropriate organic solvent (e.g., methanol (B129727) or ethyl acetate).

-

Fractionation (optional): The crude extract may be fractionated using techniques like column chromatography to enrich for sesquiterpenoids.

-

Analysis: The extracts or fractions are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) for identification and quantification of the target compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the analysis of volatile and semi-volatile sesquiterpenoids.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants follows a conserved pathway for sesquiterpenoid formation, involving an initial cyclization of FPP by aristolochene synthase, followed by a series of oxidative tailoring reactions catalyzed by CYP450s and dehydrogenases. While the core pathway is understood, the specific enzymes responsible for the later steps in plants like Nardostachys chinensis remain to be fully elucidated.

Future research should focus on:

-

Functional characterization of candidate genes: The numerous candidate TPS and CYP genes identified in the transcriptomes of relevant plant species need to be functionally expressed and their enzymatic activities confirmed.

-

Identification of intermediates: In vivo feeding studies with labeled precursors and detailed metabolic profiling can help to definitively identify the intermediates in the pathway.

-

Regulatory mechanisms: Understanding the transcriptional regulation of the biosynthetic genes will be crucial for metabolic engineering efforts aimed at overproducing these valuable compounds.

The elucidation of the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant secondary metabolism but also provide the molecular tools for the biotechnological production of this and other related bioactive sesquiterpenoids.

References

- 1. Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Key Genes Involved in Sesquiterpene Synthesis in Nardostachys jatamansi Based on Transcriptome and Component Analysis [mdpi.com]

- 4. Frontiers | Metabolome and transcriptome associated analysis of sesquiterpenoid metabolism in Nardostachys jatamansi [frontiersin.org]

In-depth Technical Guide: Preliminary Biological Activity of "Aristola-1(10),8-dien-2-one"

A comprehensive review of existing scientific literature reveals a significant gap in the biological activity data for the sesquiterpene compound "Aristola-1(10),8-dien-2-one". While this natural product is known to be isolated from the rhizomes of Nardostachys chinensis and Nardostachys jatamansi, two plants with a rich history in traditional medicine, specific studies detailing its pharmacological effects are not publicly available at this time.[1][2]

Commercial suppliers list "this compound" as a research chemical, but do not provide any data on its biological properties.[2] Extensive searches of scientific databases have not yielded any peer-reviewed articles that have investigated the cytotoxic, anti-inflammatory, neuroprotective, or other biological activities of this specific compound.

Inferred Potential Based on Structurally Related Compounds

Despite the absence of direct data, it is possible to infer potential areas of biological activity for "this compound" by examining the well-documented effects of other sesquiterpenoid compounds isolated from the same plant species. Nardostachys jatamansi, in particular, is a rich source of bioactive sesquiterpenes that have demonstrated significant anti-inflammatory and cytotoxic properties.

Anti-Inflammatory and Anti-Neuroinflammatory Potential

Several sesquiterpenes from Nardostachys jatamansi have shown potent anti-inflammatory and anti-neuroinflammatory effects. These compounds typically exert their action by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

For instance, the sesquiterpenoid Narchinol B , also isolated from Nardostachys chinensis, has been shown to significantly inhibit the production of lipopolysaccharide (LPS)-induced nitric oxide (NO) in BV2 microglial cells.[1] This inhibition is a key indicator of anti-neuroinflammatory activity. The mechanism of action for Narchinol B involves the suppression of pro-inflammatory mediators including prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[1]

Similarly, Isonardosinone , another sesquiterpene from the same plant family, exhibits anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways, leading to the suppression of iNOS and COX-2 expression in LPS-induced microglial cells.[1]

Given the structural similarities among sesquiterpenes from the same natural source, it is plausible that "this compound" may possess similar anti-inflammatory or anti-neuroinflammatory properties. However, this remains a hypothesis that requires experimental validation.

Cytotoxic Potential

The cytotoxic activity of sesquiterpenes from Nardostachys species against various cancer cell lines has also been reported. For example, Nardosinonediol and Kanshone A , isolated from Nardostachys chinensis, have demonstrated cytotoxic activity against P-388 cells.[3][4]

The workflow for screening natural products for such activities typically involves a series of in vitro assays.

Caption: A generalized workflow for evaluating the cytotoxic potential of a natural compound.

A hypothetical signaling pathway that could be investigated if "this compound" were to show anti-inflammatory activity is the NF-κB pathway, which is a common target for anti-inflammatory natural products.

Caption: The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Future Directions and Recommendations

To ascertain the preliminary biological activity of "this compound," a systematic investigation is required. The following experimental approach is recommended:

-

In Vitro Cytotoxicity Screening: The compound should be screened against a panel of human cancer cell lines (e.g., lung, breast, colon, pancreas) using standard cell viability assays such as MTT or SRB to determine its potential as an anticancer agent.

-

Anti-Inflammatory Assays: The anti-inflammatory effects can be evaluated by measuring the inhibition of pro-inflammatory markers in cell-based models. A common approach is to use LPS-stimulated RAW 264.7 macrophage or BV2 microglial cells and measure the production of NO, PGE2, and pro-inflammatory cytokines.

-

Mechanism of Action Studies: Should any significant activity be observed, further studies to elucidate the mechanism of action would be warranted. This could involve investigating the compound's effect on key signaling pathways (e.g., NF-κB, MAPK) through techniques like Western blotting and reporter gene assays.

Conclusion

References

Aristola-1(10),8-dien-2-one: A Sesquiterpenoid Compound for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aristola-1(10),8-dien-2-one is a sesquiterpenoid compound of significant interest within the scientific community, particularly in the fields of pharmacology and drug development.[1] This bicyclic natural product, isolated from various natural sources including the medicinal plant Nardostachys jatamansi (Himalayan Spikenard), presents a unique chemical architecture that has prompted investigations into its biological activities.[2] Preliminary evidence suggests its potential as a modulator of inflammatory and immune responses, making it a compelling candidate for further research and development as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanism of action.

Introduction

Sesquiterpenoids are a diverse class of C15 terpenoid compounds that are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities. This compound belongs to this class and is characterized by a distinctive aristolane (B1234754) skeleton. Its presence in traditional medicinal plants like Nardostachys jatamansi underscores its potential pharmacological relevance.[2] This document aims to serve as a technical resource for researchers by consolidating available information and providing detailed methodologies for key experimental investigations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and formulation in research settings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O | [2] |

| Molecular Weight | 216.32 g/mol | [2] |

| IUPAC Name | (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one | [2] |

| CAS Number | 22391-34-0 | [3] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following sections outline methodologies for the isolation and biological evaluation of this compound.

Isolation of this compound from Nardostachys jatamansi

The following protocol is a generalized procedure for the isolation of sesquiterpenoids from Nardostachys jatamansi and can be adapted for the specific purification of this compound.

3.1.1. Extraction

-

Obtain dried and powdered rhizomes of Nardostachys jatamansi.

-

Perform exhaustive extraction of the plant material with methanol (B129727) at room temperature.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Solvent Partitioning

-

Suspend the crude methanolic extract in a 10% aqueous methanol solution.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

Collect and concentrate each fraction separately. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the n-hexane or chloroform fractions.

3.1.3. Chromatographic Purification

-

Subject the enriched fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing the compound of interest and concentrate.

-

Perform further purification using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Anti-inflammatory Activity Assessment: Nitric Oxide Inhibition Assay

This protocol describes the determination of the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

3.2.1. Cell Culture and Treatment

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

3.2.2. Measurement of Nitrite (B80452) Concentration

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[4]

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

-

Determine the percentage of NO inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Mechanism of Action Study: NF-κB Luciferase Reporter Assay

This assay is designed to investigate whether this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[1][5][6][7][8]

3.3.1. Cell Transfection and Treatment

-

Co-transfect HEK293T cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization of transfection efficiency.

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours.

3.3.2. Luciferase Activity Measurement

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.

-

Subsequently, measure the Renilla luciferase activity in the same sample.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of NF-κB inhibition and determine the IC₅₀ value.

Biological Activity and Potential Mechanism of Action

While specific quantitative data for the anti-inflammatory activity of this compound is not extensively available in the public domain, related sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated significant anti-inflammatory and anti-neuroinflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.

Quantitative Data Summary

The following tables are provided as templates for the systematic recording of experimental data for this compound.

Table 2: Biological Activity Data

| Assay | Cell Line | Parameter | Result |

| Nitric Oxide Inhibition | RAW 264.7 | IC₅₀ (µM) | To be determined |

| NF-κB Luciferase Reporter | HEK293T | IC₅₀ (µM) | To be determined |

| Cytotoxicity | (e.g., RAW 264.7) | CC₅₀ (µM) | To be determined |

Table 3: Spectroscopic Data

| Technique | Parameters | Key Signals |

| ¹H NMR | (e.g., 400 MHz, CDCl₃) | δ (ppm), multiplicity, J (Hz) |

| ¹³C NMR | (e.g., 100 MHz, CDCl₃) | δ (ppm) |

| Mass Spectrometry | (e.g., ESI-MS) | m/z [M+H]⁺ |

Conclusion

This compound is a sesquiterpenoid with a compelling chemical structure and potential for significant biological activity, particularly in the realm of anti-inflammatory and immunomodulatory effects. This technical guide has provided a foundational overview of this compound, including its properties and detailed experimental protocols for its study. The hypothesized mechanism of action through the NF-κB signaling pathway offers a clear direction for future mechanistic investigations. The systematic collection of quantitative biological and spectroscopic data, as outlined in the provided templates, will be crucial in fully elucidating the therapeutic potential of this compound and advancing its development as a novel drug candidate. Further research is warranted to fully characterize its pharmacological profile and establish a comprehensive structure-activity relationship.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. This compound | C15H20O | CID 101297625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:22391-34-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. benchchem.com [benchchem.com]

- 6. bowdish.ca [bowdish.ca]

- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aristola-1(10),8-dien-2-one in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristola-1(10),8-dien-2-one is a naturally occurring sesquiterpenoid compound that has been identified in medicinal plants utilized in Traditional Chinese Medicine (TCM). This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the methodologies for its study, tailored for a scientific audience. While research on this specific compound is emerging, this document synthesizes the available data and provides context based on related compounds from its primary botanical source.

Nomenclature and Chemical Properties

| Property | Value |

| Systematic Name | (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,6,7,7b-tetrahydrocyclopropa[a]naphthalen-5-one |

| Alternate Name | 1(10)-aristolen-2-one |

| CAS Number | 22391-34-0 |

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| Class | Aristolane-type Sesquiterpenoid |

Botanical Source in Traditional Chinese Medicine

This compound has been isolated from Nardostachys jatamansi (syn. Nardostachys chinensis), a plant known in TCM as "Gansong" (甘松).[1] The rhizomes and roots of this plant have a long history of use in traditional medicine for their sedative and aromatic properties. It is important to distinguish aristolane (B1234754) sesquiterpenoids from the similarly named but structurally and toxicologically distinct aristolochic acids found in Aristolochia species.

Biological Activity: Cytotoxicity

Recent studies have begun to explore the pharmacological potential of this compound. A notable study investigated its cytotoxic effects against human pancreatic cancer cell lines.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |

| PANC-1 | Human Pancreatic Cancer | SRB Assay (presumed) | 6.50 ± 1.10 | Hou et al., 2022[2] |

This data indicates that this compound exhibits moderate cytotoxic activity against the PANC-1 cell line, suggesting potential for further investigation as an anticancer agent.

Experimental Protocols

Isolation and Purification of this compound from Nardostachys jatamansi

The following is a representative protocol for the isolation of aristolane-type sesquiterpenoids, based on methodologies reported in the literature.[3]

a) Extraction:

-

Air-dried and powdered rhizomes and roots of Nardostachys jatamansi (typically 5-10 kg) are extracted with 95% ethanol (B145695) (3 x 20 L) at room temperature for 72 hours per extraction.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

b) Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The resulting fractions are concentrated in vacuo. Aristolane sesquiterpenoids are typically found in the less polar fractions (e.g., petroleum ether or ethyl acetate).

c) Chromatographic Purification:

-

The target fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification to yield pure this compound is performed using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol/water or acetonitrile/water).

d) Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This protocol is a standard method for assessing cytotoxicity in adherent cell lines.

a) Cell Culture and Plating:

-

PANC-1 human pancreatic cancer cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

b) Compound Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations.

-

The culture medium is removed from the wells and replaced with medium containing the test compound or vehicle control (DMSO).

-

The plates are incubated for a further 72 hours.

c) Cell Fixation and Staining:

-

After incubation, the medium is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates are incubated at 4°C for 1 hour.

-

The plates are washed five times with slow-running tap water and allowed to air dry.

-

100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

-

The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.

d) Measurement and Data Analysis:

-

The bound SRB dye is solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

The plates are placed on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

-

The absorbance is measured at 510 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound and subsequent cytotoxicity testing.

Putative Signaling Pathway: Intrinsic Apoptosis

While the precise mechanism of action for this compound is not yet elucidated, many cytotoxic sesquiterpenoids induce apoptosis through the mitochondria-dependent (intrinsic) pathway. The following diagram illustrates this putative mechanism.

Caption: A putative mechanism of action via the intrinsic apoptosis pathway.

Conclusion and Future Directions

This compound is a sesquiterpenoid from Nardostachys jatamansi with demonstrated cytotoxic activity against human pancreatic cancer cells. Its presence in a plant with a long history of use in Traditional Chinese Medicine warrants further investigation. Future research should focus on:

-

Broad-spectrum activity screening: Evaluating its efficacy against a wider range of cancer cell lines and exploring other potential biological activities such as anti-inflammatory or neuroprotective effects, which are common for compounds from this plant.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its cytotoxic effects.

-

In vivo studies: Assessing the efficacy and safety of this compound in animal models to determine its potential as a therapeutic lead compound.

This technical guide serves as a foundational resource for scientists and researchers interested in the pharmacological investigation of this compound, bridging the gap between its traditional context and modern drug discovery.

References

- 1. Guaiane- and aristolane-type sesquiterpenoids of Nardostachys chinensis roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terpenoids from Nardostachys jatamansi and their cytotoxic activity against human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Aristola-1(10),8-dien-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed total synthesis for Aristola-1(10),8-dien-2-one. To date, a specific total synthesis for this molecule has not been published in peer-reviewed literature. The proposed pathway is based on the successful and well-documented total synthesis of the structurally related aristolane (B1234754) sesquiterpenoid, (±)-aristolone, by Piers and coworkers. The experimental protocols are adapted from this analogous synthesis and should be considered as a starting point for experimental investigation.

Introduction

This compound is a sesquiterpenoid belonging to the aristolane family, a class of natural products known for their complex tricyclic carbon skeleton. The core structure features a bicyclo[4.4.0]decane system fused with a cyclopropane (B1198618) ring. The unique architecture and potential biological activity of aristolane sesquiterpenoids make them attractive targets for total synthesis. A successful synthetic route not only provides access to the natural product for further study but also opens avenues for the creation of novel analogs with potential therapeutic applications.

The key strategic disconnection in the proposed synthesis of this compound involves the intramolecular cyclization of an olefinic diazoketone. This powerful transformation allows for the efficient construction of the characteristic bicyclo[4.1.0]heptanone core of the aristolane skeleton.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is depicted below. The primary disconnection of the cyclopropane ring leads back to a key diazoketone intermediate. This intermediate can be traced back to a more readily available bicyclic precursor, which in turn can be synthesized from a suitable monocyclic starting material.

Application Notes and Protocols for the Enantioselective Synthesis of Aristolane Sesquiterpenoids

Topic: Enantioselective Synthesis of "Aristola-1(10),8-dien-2-one" and Related Aristolane (B1234754) Sesquiterpenoids

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a member of the aristolane family of sesquiterpenoids, possesses a unique tricyclic carbon skeleton that has attracted considerable attention from the synthetic chemistry community. The enantioselective synthesis of these natural products is of significant importance for the investigation of their biological activities and for the development of novel therapeutic agents. While the total synthesis of the racemic form of aristolone, also known as this compound, has been accomplished, this document details a modern and efficient enantioselective strategy for the synthesis of a closely related aristolane sesquiterpenoid, (-)-nardoaristolone B.[1] This approach, pioneered by Homs, Muratore, and Echavarren, employs a key copper(I)-catalyzed asymmetric conjugate addition to establish the crucial stereocenters and a novel gold(I)-catalyzed oxidative cyclization to construct the characteristic tricyclic core.[1] This methodology provides a powerful platform for accessing various members of the aristolane family in an enantiomerically pure form.

Synthetic Strategy

The retrosynthetic analysis for (-)-nardoaristolone B reveals a convergent and efficient synthetic plan. The core tricyclic system is envisioned to arise from a gold(I)-catalyzed oxidative cyclization of a 1,6-enyne precursor. This enyne can be assembled through the coupling of a vinyl moiety and a stereochemically rich cyclohexanone (B45756) derivative. The chirality of the cyclohexanone is installed using a highly diastereoselective and enantioselective copper(I)-catalyzed conjugate addition of a methyl group to 2-methyl-2-cyclohexenone, followed by an enolate trapping with an appropriate electrophile.

Caption: Retrosynthetic analysis of (-)-nardoaristolone B.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of (-)-nardoaristolone B.[1]

| Step No. | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |

| 1 | Cu(I)-catalyzed Asymmetric Conjugate Addition/Enolate Trapping | 2-Methyl-2-cyclohexenone | Trisubstituted Cyclohexanone | 45-55 | >95 | >20:1 |

| 2 | Seyferth-Gilbert Homologation | Trisubstituted Cyclohexanone | Terminal Alkyne | 85 | - | - |

| 3 | Gold(I)-catalyzed Oxidative Cyclization | 1,6-Enyne Precursor | (-)-Nardoaristolone B | 51 | - | - |

Experimental Protocols

Detailed experimental protocols for the key steps in the enantioselective synthesis of (-)-nardoaristolone B are provided below.[1]

Step 1: Enantio- and Diastereoselective Copper(I)-Catalyzed Conjugate Addition/Enolate Trapping

This crucial step establishes the stereochemistry of the molecule. A chiral copper(I) complex catalyzes the conjugate addition of a methyl group to 2-methyl-2-cyclohexenone, and the resulting enolate is trapped with methallyl iodide.

Reagents and Conditions:

-

Substrate: 2-Methyl-2-cyclohexenone

-

Reagents: MeLi, CuI, (S)-Taniaphos (chiral ligand), Methallyl iodide, HMPA

-

Solvent: THF

-

Temperature: -35 °C

-

Reaction Time: Not specified in the abstract

Procedure:

-

To a solution of the chiral ligand (S)-Taniaphos and CuI in THF at -35 °C, add a solution of MeLi.

-

After stirring, add a solution of 2-methyl-2-cyclohexenone in THF.

-

Stir the reaction mixture until the conjugate addition is complete (monitored by TLC).

-

Add HMPA followed by methallyl iodide to trap the enolate.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the trisubstituted cyclohexanone.

Step 2: Seyferth-Gilbert Homologation

This reaction converts the ketone functionality of the trisubstituted cyclohexanone into a terminal alkyne, setting the stage for the subsequent cyclization.

Reagents and Conditions:

-

Substrate: Trisubstituted Cyclohexanone

-